tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tert-butyl group, an aminocyclopentyl moiety, and a methylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclopentyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or aminocyclopentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted carbamates.
Scientific Research Applications
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar functional groups but lacking the aminocyclopentyl moiety.
tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate: A structurally similar compound with a cyclohexyl ring instead of a cyclopentyl ring.
tert-Butyl-N-methylcarbamate: Another related compound with a different substitution pattern.
Uniqueness
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the aminocyclopentyl moiety and the tert-butyl group imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-8(12)7-9/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUUUTDOHYYFTF-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CC[C@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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